(S)-2-(1-Aminoethyl)pyridin-3-ol (S)-2-(1-Aminoethyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18802840
InChI: InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

(S)-2-(1-Aminoethyl)pyridin-3-ol

CAS No.:

Cat. No.: VC18802840

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-Aminoethyl)pyridin-3-ol -

Specification

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 2-[(1S)-1-aminoethyl]pyridin-3-ol
Standard InChI InChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1
Standard InChI Key WQORLOPUNCDUFQ-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=CC=N1)O)N
Canonical SMILES CC(C1=C(C=CC=N1)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (S)-2-(1-Aminoethyl)pyridin-3-ol is C₇H₁₀N₂O, with a molar mass of 138.17 g/mol . Its IUPAC name specifies the (S)-configuration at the chiral center of the 1-aminoethyl group, which distinguishes it from its (R)-enantiomer. Key structural features include:

  • A pyridine ring serving as the aromatic backbone.

  • A hydroxyl group (-OH) at position 3, enabling hydrogen bonding and acidity (pKa ≈ 8–10) .

  • A (1S)-1-aminoethyl substituent (-CH(NH₂)CH₃) at position 2, contributing to stereoselective interactions in biological systems .

The compound’s 3D conformation reveals a planar pyridine ring with the aminoethyl group adopting a staggered configuration to minimize steric hindrance .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of (S)-2-(1-Aminoethyl)pyridin-3-ol is documented, analogous pyridine derivatives are synthesized via multi-step sequences involving:

  • Diazotization and Cyclization: Starting from 2-amino-3-hydroxypyridine precursors, diazotization with nitrous acid (HNO₂) followed by cyclization yields functionalized pyridines .

  • Chiral Resolution: Racemic mixtures of aminoethylpyridinols may be resolved using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

  • Nucleophilic Substitution: Chloropyridine intermediates (e.g., 2-chloro-3-hydroxypyridine) undergo displacement reactions with (S)-1-aminoethyl nucleophiles .

A representative pathway for a related compound, 5-[(1S)-1-aminoethyl]pyridin-2-ol, involves acetylation of aminopyridine precursors followed by stereoselective reduction .

Spectroscopic Characterization

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–8.5 ppm), hydroxyl protons (δ 5.5–6.0 ppm), and methyl/methylene groups from the aminoethyl substituent (δ 1.2–2.5 ppm) .

  • ¹³C NMR: Distinct peaks for the pyridine carbons (δ 120–150 ppm), hydroxyl-bearing carbon (δ 155–160 ppm), and aliphatic carbons (δ 20–45 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 138.17 (M⁺), with fragmentation patterns consistent with loss of NH₂CH₂CH₃ .

Biological and Catalytic Applications

Catalytic Ligand Design

Bis(imino)pyridine iron complexes, such as (iPrPDI)Fe(CH₃CN)₂₂, leverage pyridine-derived ligands for carbene transfer reactions . The hydroxyl and amino groups in (S)-2-(1-aminoethyl)pyridin-3-ol could serve as coordination sites for transition metals, enabling applications in asymmetric catalysis .

Physicochemical Properties and Stability

Solubility and pKa

  • Aqueous Solubility: Moderate solubility in water (≈10–50 mg/mL) due to polar functional groups .

  • pKa Values:

    • Pyridinium nitrogen: pKa ≈ 3–4 (protonation).

    • Hydroxyl group: pKa ≈ 8–10 (deprotonation) .

    • Amino group: pKa ≈ 9–11 (protonation) .

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions .

Future Directions and Research Gaps

  • Stereoselective Synthesis: Developing enantioselective routes to (S)-2-(1-aminoethyl)pyridin-3-ol remains a priority for pharmaceutical applications.

  • Kinase Profiling: Systematic screening against kinase panels is needed to validate selectivity and potency.

  • Catalytic Applications: Exploring iron or palladium complexes of this ligand could advance asymmetric synthesis methodologies .

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